molecular formula C23H25N3O4 B2718860 Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate CAS No. 1009417-21-3

Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate

Cat. No.: B2718860
CAS No.: 1009417-21-3
M. Wt: 407.47
InChI Key: QHCIBKYFTWOUML-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobenzoic acid, piperidine, and pyrrolidine-2,5-dione.

    Step 1: The first step involves the formation of the intermediate 4-(piperidin-1-yl)aniline by reacting 4-aminobenzoic acid with piperidine under reflux conditions in the presence of a suitable dehydrating agent.

    Step 2: The intermediate is then reacted with pyrrolidine-2,5-dione in a condensation reaction to form the pyrrolidine ring system.

    Step 3: Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the target compound, methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to hydroxyl groups.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated pyrrolidine derivatives.

    Substitution: Nitrated or halogenated benzoate esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate can be studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to undergo various chemical modifications makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could form hydrogen bonds or hydrophobic interactions with its targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,5-dioxo-3-{[4-(morpholin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate: Similar structure but with a morpholine ring instead of a piperidine ring.

    Ethyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate is unique due to the combination of its pyrrolidine and piperidine rings, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H24N4O4\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4

This structure includes a piperidine ring, a pyrrolidine moiety, and a benzoate group, contributing to its diverse biological activities.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives have shown potential as inhibitors for enzymes such as DPP-4, which plays a significant role in glucose metabolism and is a target for diabetes treatment .
  • Anticancer Properties : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential in oncology .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of similar compounds by modulating pathways involved in immune responses .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and its analogs:

Activity Description Reference
DPP-4 Inhibition Compounds showed significant inhibition of DPP-4 with IC50 values in the low micromolar range.
Cytotoxicity Effective against A-431 and Jurkat cell lines with IC50 values lower than doxorubicin.
Anti-inflammatory Modulated cytokine release in vitro, indicating potential for treating autoimmune diseases.
Antimicrobial Activity Exhibited broad-spectrum antibacterial activity with MIC values around 15.62 µg/mL.

Case Studies

  • DPP-4 Inhibitors in Diabetes Treatment : A study evaluated the effects of this compound on glucose levels in diabetic models. Results indicated a significant reduction in blood glucose levels comparable to established DPP-4 inhibitors like sitagliptin .
  • Anticancer Efficacy : In vitro studies demonstrated that the compound exhibited potent cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Mechanisms : Research highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications in the piperidine and pyrrolidine rings significantly influence biological activity:

  • Piperidine Substituents : Variations in substituents on the piperidine ring enhance DPP-4 inhibition potency.
  • Pyrrolidine Modifications : Altering the carbonyl groups on the pyrrolidine ring affects anticancer activity and selectivity towards specific cancer cell lines.

Properties

IUPAC Name

methyl 4-[2,5-dioxo-3-(4-piperidin-1-ylanilino)pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-30-23(29)16-5-9-19(10-6-16)26-21(27)15-20(22(26)28)24-17-7-11-18(12-8-17)25-13-3-2-4-14-25/h5-12,20,24H,2-4,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCIBKYFTWOUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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